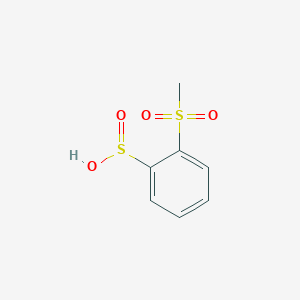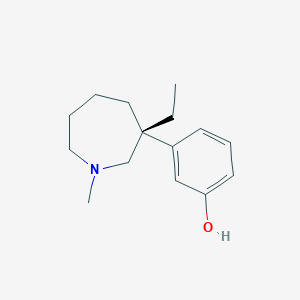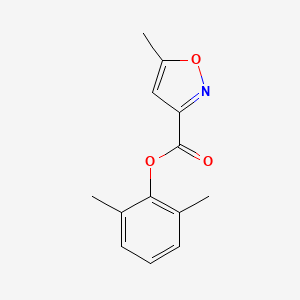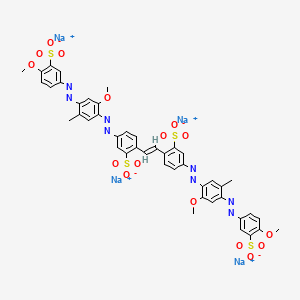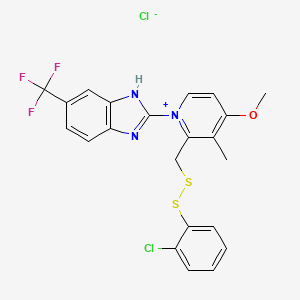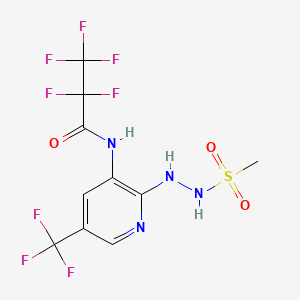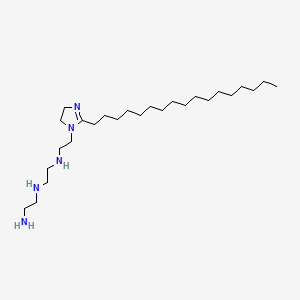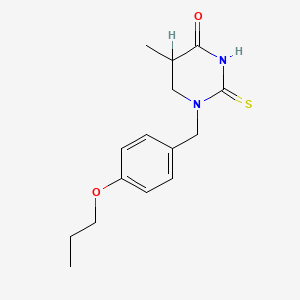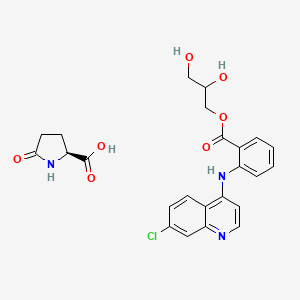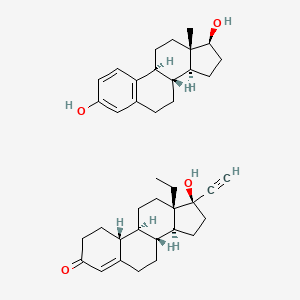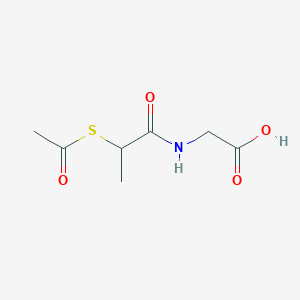
Tiopronin impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiopronin impurity 1 is a byproduct or degradation product associated with the synthesis or storage of tiopronin, a thiol drug primarily used in the treatment of severe homozygous cystinuria. Tiopronin helps prevent the formation of kidney stones by reducing the concentration of cystine in the urine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tiopronin impurity 1 involves several steps. One common method includes the reaction of 2-chloropropionylglycine with various reagents under controlled conditions. For instance, heating the reaction mixture to 35°C for 4 hours, followed by cooling and the addition of hydrochloric acid to adjust the pH to 1.4. Ethyl acetate is then added, and the mixture is stirred, layered, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and pressure, to ensure the consistent quality and yield of the impurity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) helps in monitoring and optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tiopronin impurity 1 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted thiol derivatives. These products are often analyzed using techniques like HPLC and MS to ensure their purity and identity .
Wissenschaftliche Forschungsanwendungen
Tiopronin impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its role in the stability and efficacy of tiopronin formulations.
Industry: Used in quality control processes to ensure the purity and consistency of tiopronin products.
Wirkmechanismus
Tiopronin impurity 1 exerts its effects through thiol-disulfide exchange reactions. It can interact with cystine to form mixed disulfides, reducing the concentration of cystine and preventing the formation of kidney stones. The molecular targets include cystine and other thiol-containing molecules, and the pathways involved are primarily related to thiol-disulfide exchange .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-penicillamine: Similar in use and efficacy but has more adverse effects compared to tiopronin.
N-acetylcysteine: Another thiol-containing compound used for its antioxidant properties.
Captopril: A thiol-containing drug used as an antihypertensive agent.
Uniqueness
Tiopronin impurity 1 is unique due to its specific role as a byproduct in the synthesis of tiopronin. It is used as a reference standard in analytical methods and plays a crucial role in ensuring the quality and stability of tiopronin formulations .
Eigenschaften
CAS-Nummer |
6182-96-3 |
|---|---|
Molekularformel |
C7H11NO4S |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
2-(2-acetylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4S/c1-4(13-5(2)9)7(12)8-3-6(10)11/h4H,3H2,1-2H3,(H,8,12)(H,10,11) |
InChI-Schlüssel |
XYGFNIWMWPGSGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



